2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

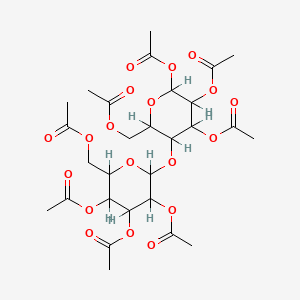

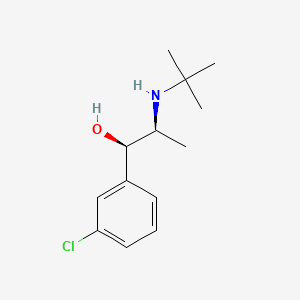

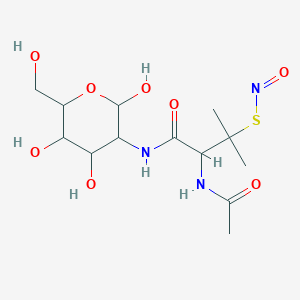

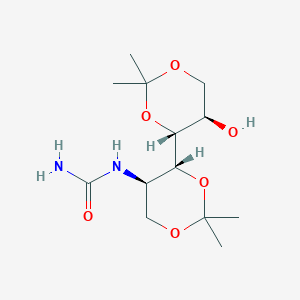

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol is a complex chemical compound derived from d-mannitol. Its synthesis and properties are of interest in carbohydrate chemistry due to the unique structural features and potential applications.

Synthesis Analysis

The synthesis of related derivatives of d-mannitol, such as the 2,3:4,5-di-O-isopropylidene derivative, involves the preparation from 1,6-di-O-benzoyl-d-mannitol, with structures established by 13 C-NMR spectroscopy (Gawrońska, 1988). Another relevant synthesis approach includes the nitrous acid deamination of 2-amino-2-deoxy-D-glucose and subsequent reductive amination (Claustre, Bringaud, Azéma, Baron, Périé, & Willson, 1999).

Molecular Structure Analysis

The molecular structure of related compounds includes the characterization of 1,3-dioxane rings adopting a skew conformation and sugar carbon chains bent around specific bonds, as found by IR data and molecular mechanics calculations (Gawrońska, 1988).

Chemical Reactions and Properties

Chemical reactions involving related d-mannitol derivatives can include acidic dehydration, oxidation, and isopropylidenation under neutral conditions. These reactions lead to the formation of various anhydrides, cyclic sulfates, and isopropylidene derivatives (Koerner, Voll, & Younathan, 1977), (Chittenden, 1980).

Physical Properties Analysis

The physical properties of these compounds are often characterized by crystallography and NMR spectroscopy. For instance, certain derivatives crystallize in specific systems, with determined cell dimensions, and are characterized by envelop conformations (Krajewski, Gluziński, Pakulski, Zamojski, Mishnev, & Ķemme, 1994).

Chemical Properties Analysis

The chemical properties include reactivity towards different chemical agents, stability under various conditions, and the ability to undergo transformations into other derivatives. For example, the isopropylidenation under neutral conditions reveals insights into the reactivity and stability of the isopropylidene group in d-mannitol derivatives (Chittenden, 1980).

Scientific Research Applications

Radiopharmaceutical Applications : A study by Szarek et al. (1986) discusses the synthesis of 2-deoxy-2-fluoro-D-glucose from a compound closely related to 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol. This compound is used in medical imaging as a radiopharmaceutical (Szarek, Hay, Doboszewski, & Perlmutter, 1986).

Synthesis of Derivatives for Medical Applications : Klein et al. (1989) described a method for producing derivatives of 2,3:5,6-di-O-isopropylidene-D-mannitol, which could be relevant for synthesizing various bioactive molecules (Klein, Boons, Veeneman, Marel, & Boom, 1989).

Synthesis of Amino Derivatives : Roth, Pigman, and Danishefsky (1964) studied the catalytic reduction of D-fructose oxime to produce 2-amino-2-deoxy-D-mannitol, a compound related to the target molecule. This research may offer insights into the synthesis of amino derivatives of mannitol (Roth, Pigman, & Danishefsky, 1964).

Conformational Studies : Gawrońska (1988) conducted a study on the synthesis and conformations of di-O-isopropylidene-d-mannitol derivatives. Understanding the conformations of such compounds can be crucial in predicting their reactivity and interactions (Gawrońska, 1988).

Pharmaceutical Synthesis : Szarek, Hay, and Perlmutter (1983) again highlighted the synthesis of 2-deoxy-2-fluoro-D-glucose for radiopharmaceutical use, indicating the relevance of these derivatives in medical applications (Szarek, Hay, & Perlmutter, 1983).

Safety And Hazards

The safety data sheet (SDS) for 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol can be viewed and downloaded for free at Echemi.com4. The SDS contains information about the potential hazards of the compound and how to handle it safely.

Future Directions

Given its remarkable efficacy in combating various pathogens, 2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol has significant potential for future advancements in the biomedical field2. However, more research is needed to fully understand its properties and potential applications.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to dedicated chemical databases or scientific publications.

properties

IUPAC Name |

[(4R,5R)-4-[(4R,5R)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2)18-5-7(15-11(14)17)9(20-12)10-8(16)6-19-13(3,4)21-10/h7-10,16H,5-6H2,1-4H3,(H3,14,15,17)/t7-,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBXATAWVSAMQB-ZYUZMQFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(C(O1)C2C(COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](O1)[C@H]2[C@@H](COC(O2)(C)C)O)NC(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-1,3:4,5-di-O-isopropylidene-2-oxamoylamino-D-mannitol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.